Cas no 4233-06-1 (3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one)
![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one structure](https://www.kuujia.com/scimg/cas/4233-06-1x500.png)
3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Chemical and Physical Properties
Names and Identifiers
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- 4233-06-1
- 3-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-sulfanylidene-4aH-quinazolin-4-one
- 3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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- Inchi: 1S/C21H23ClN4OS/c22-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)23-21(26)28/h1-3,5-8,15,18H,4,9-14H2
- InChI Key: PDMNYPUTLWUMNZ-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)N1CCN(CCCN2C(N=C3C=CC=CC3C2=O)=S)CC1
Computed Properties
- Exact Mass: 414.1281102g/mol
- Monoisotopic Mass: 414.1281102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 699
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 71.2Ų
3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0921-6752-25mg |
3-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
4233-06-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0921-6752-40mg |
3-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
4233-06-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0921-6752-30mg |
3-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
4233-06-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0921-6752-4mg |
3-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
4233-06-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0921-6752-15mg |
3-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
4233-06-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0921-6752-5mg |
3-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
4233-06-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0921-6752-75mg |
3-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
4233-06-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0921-6752-2mg |
3-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
4233-06-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0921-6752-1mg |
3-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
4233-06-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0921-6752-2μmol |
3-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
4233-06-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Related Literature
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
Additional information on 3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Compound CAS No. 4233-06-1: A Comprehensive Overview
The compound with CAS number 4233-06-1, known as 3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of quinazolinone derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The structure of this molecule is characterized by a quinazolinone core, a piperazine ring, and a sulfanylidene group, all of which contribute to its unique chemical properties and bioactivity.
Recent studies have highlighted the potential of quinazolinone derivatives as promising candidates for the development of novel drugs targeting various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The presence of the piperazine ring in this compound is particularly significant, as piperazine moieties are often associated with enhanced bioavailability and improved pharmacokinetic profiles. Furthermore, the sulfanylidene group introduces additional electronic and steric effects that can modulate the compound's interaction with biological targets.
One of the most notable aspects of CAS No. 4233-06-1 is its ability to inhibit specific enzymes and receptors involved in disease pathways. For instance, research has demonstrated that this compound exhibits potent inhibitory activity against certain kinase enzymes, which are key players in cell signaling and proliferation. This property makes it a strong candidate for anti-cancer drug development. Additionally, its ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders such as Alzheimer's disease or Parkinson's disease.
The synthesis of 3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves a series of multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity. The process typically begins with the preparation of intermediate compounds, such as substituted piperazines and quinazolinone precursors. These intermediates are then subjected to coupling reactions or cyclization processes to form the final product. The incorporation of the sulfanylidene group is often achieved through sulfur-based chemistry techniques that are both efficient and scalable.
In terms of biological evaluation, this compound has been extensively studied using in vitro assays to assess its cytotoxicity, selectivity, and mechanism of action. Preclinical studies have shown that it demonstrates selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index. Moreover, its ability to cross the blood-brain barrier suggests potential utility in treating central nervous system disorders. However, further research is required to fully understand its pharmacokinetics and safety profile in vivo.
The structural features of CAS No. 4233-06-1 also make it an attractive scaffold for medicinal chemists seeking to design new drug candidates through structural modification. By altering substituents on the piperazine ring or modifying the sulfanylidene group, researchers can explore a wide range of chemical space to optimize potency and selectivity for specific targets. This flexibility underscores the importance of this compound as a lead molecule in drug discovery programs.
In conclusion, CAS No. 4233-06-1 (3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one) represents a cutting-edge advancement in medicinal chemistry with significant potential for therapeutic applications. Its unique structure combines functional groups that confer both biological activity and favorable pharmacokinetic properties, making it a valuable asset in drug development pipelines. As research continues to uncover its full potential, this compound is poised to play a pivotal role in addressing unmet medical needs across various therapeutic areas.
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